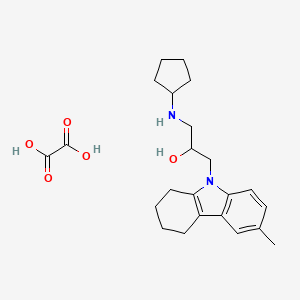
1-(cyclopentylamino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(cyclopentylamino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol oxalate” is a small molecule with the molecular formula C23H32N2O5. It belongs to the class of organic compounds known as carbazoles, which are compounds containing a three-ring system with a pyrrole ring fused on either side to a benzene ring .
Molecular Structure Analysis
The molecular weight of this compound is 416.518. It contains elements such as carbon ©, hydrogen (H), nitrogen (N), and oxygen (O). The structure includes a carbazole moiety, which is a system of two benzene rings fused to a pyrrole ring .Wissenschaftliche Forschungsanwendungen
Cardioprotective and Antiarrhythmic Activity
A study on the oxalate salt of a newly synthesized aryloxypropanolamine derivative revealed its effectiveness in cardiovascular disease conditions. It demonstrated significant reduction in mean arterial pressure and heart rate in hypertensive rats. Additionally, the compound showed anti-arrhythmic activity and cardioprotective effects against myocardial necrosis in animal models, potentially due to β-adrenoreceptor blockade (Nikam et al., 2011).
β-Adrenergic Blocking Activity
Research into β-adrenergic blocking activity and β-receptor binding affinities of oxalate compounds, synthesized from thymol, a naturally occurring agent, demonstrated non-selective β-adrenergic blocking activity. These findings suggest the potential use of such compounds in managing conditions related to β-adrenergic receptor activity (Jindal et al., 2003).
Synthesis and Chemical Transformation
A study on efficient syntheses of substituted carbazoles indicates a broad range of chemical transformations possible for carbazole derivatives, enabling the creation of diverse compounds with potentially valuable pharmacological activities (Katritzky et al., 1996).
Cytotoxic Constituents Identification
Research identifying new cytotoxic constituents from Clausena lansium, including carbazole derivatives, underscores the potential of such compounds in developing cancer therapeutics. Compounds demonstrated significant cytotoxicity against various human cancer cell lines, indicating their potential as anticancer agents (Jiang et al., 2014).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(cyclopentylamino)-3-(6-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O.C2H2O4/c1-15-10-11-21-19(12-15)18-8-4-5-9-20(18)23(21)14-17(24)13-22-16-6-2-3-7-16;3-1(4)2(5)6/h10-12,16-17,22,24H,2-9,13-14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHKERSTWXSVOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CCCC3)CC(CNC4CCCC4)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopentylamino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol oxalate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-phenylethanone](/img/structure/B2738811.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)isoxazole-5-carboxamide](/img/structure/B2738813.png)
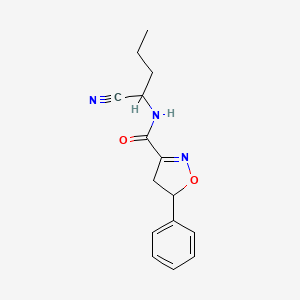
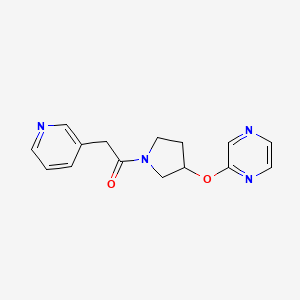
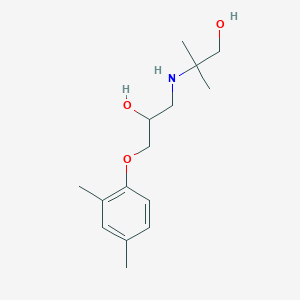
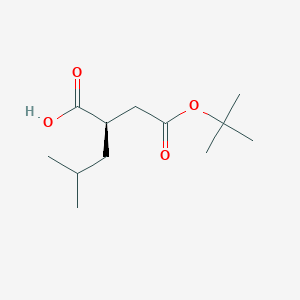
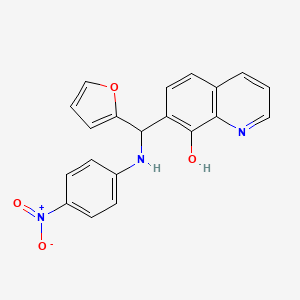
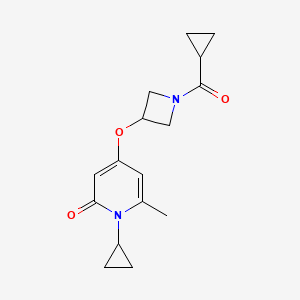
![1-[3-(3-Methyl-1-phenylpyrazol-4-yl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2738823.png)

methanone](/img/structure/B2738828.png)

![2,4-Bis(trifluoromethyl)-9-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2738832.png)
